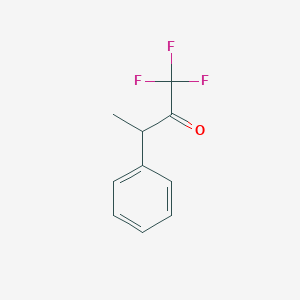

1,1,1-Trifluoro-3-phenylbutan-2-one

Description

1,1,1-Trifluoro-3-phenylbutan-2-one is a fluorinated aromatic ketone characterized by a trifluoromethyl group (-CF₃) at the first carbon and a phenyl group at the third carbon of a butan-2-one backbone. Such compounds are typically intermediates in pharmaceutical and agrochemical synthesis, where the trifluoromethyl group enhances metabolic stability and lipophilicity .

Properties

CAS No. |

118006-64-7 |

|---|---|

Molecular Formula |

C10H9F3O |

Molecular Weight |

202.17 g/mol |

IUPAC Name |

1,1,1-trifluoro-3-phenylbutan-2-one |

InChI |

InChI=1S/C10H9F3O/c1-7(9(14)10(11,12)13)8-5-3-2-4-6-8/h2-7H,1H3 |

InChI Key |

ZYVYQGWTGGGCTP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,1,1-trifluoro-3-phenylbutan-2-one generally involves the introduction of the trifluoromethyl group and the phenyl moiety onto a butanone skeleton. Key strategies include:

- Grignard reactions using trifluoroacetate derivatives

- Ester exchange decarbonylation reactions

- Direct fluorination and functionalization of precursors

- Reduction of ketone intermediates to corresponding alcohols for further transformations

Preparation via Grignard Reaction Using Trifluoroacetic Acid Derivatives

One classical method involves the Grignard reaction starting from trifluoroacetic acid or its salts. This method has been reported in the literature and patents with the following protocol:

- Reagents : Lithium metal, trifluoroacetic acid, magnesium chips, bromoethane

- Solvent : Anhydrous tetrahydrofuran (THF)

- Procedure : Lithium metal is reacted with trifluoroacetic acid in dry THF to form lithium trifluoroacetate. Magnesium chips and bromoethane are then added to generate the Grignard reagent, which undergoes nucleophilic addition to yield the trifluorobutanone intermediate.

- Yield : Approximately 55% yield of 1,1,1-trifluoro-2-butanone was reported.

An improved version of this method uses sodium trifluoroacetate instead of lithium trifluoroacetate:

- Reagents : Sodium trifluoroacetate, magnesium chips, bromoethane

- Solvent : 2-Methyltetrahydrofuran

- Conditions : Reaction temperature controlled at 40–50 °C, followed by acidification and extraction

- Yield : Increased yield of about 67% for 1,1,1-trifluoro-2-butanone.

Though these methods focus on 1,1,1-trifluoro-2-butanone, the phenyl substituent can be introduced in subsequent steps or via analogous Grignard reagents bearing phenyl groups.

Ester Exchange Decarbonylation Method

A patented method describes the preparation of 1,1,1-trifluoro-2-butanone via an ester exchange decarbonylation reaction:

- Starting Materials : 2-Methyl ethyl trifluoroacetoacetate and fluorine-containing fatty acid

- Catalyst : Anhydrous methanesulfonic acid

- Solvent : Anhydrous conditions maintained

- Process : The ester exchange and decarbonylation occur under acidic conditions to yield the trifluorobutanone compound.

- Advantages : This method offers a simple process, high reaction yield, good safety profile, and suitability for industrial-scale production.

While this method is primarily reported for 1,1,1-trifluoro-2-butanone, it provides a conceptual basis for synthesizing related trifluoromethylated ketones, including 1,1,1-trifluoro-3-phenylbutan-2-one, by modifying the starting materials.

Reduction of 1,1,1-Trifluoro-3-phenylbutan-2-one to Corresponding Alcohols

The ketone 1,1,1-trifluoro-3-phenylbutan-2-one can be reduced to 1,1,1-trifluoro-3-phenyl-2-butanol, which is a key intermediate for further functionalization:

- Reducing Agents : Lithium aluminum hydride (LiAlH₄) or similar hydride donors

- Reaction Conditions : Typically performed in anhydrous ether solvents under inert atmosphere

- Outcome : Yields a mixture of stereoisomers of the alcohol due to the creation of a new chiral center at the secondary alcohol position

- Applications : The alcohol intermediate is studied for its biological interactions and can be oxidized back or modified to regenerate the ketone or other derivatives.

Direct Synthesis via Fluoroalkylation of Styrene Derivatives

Recent research has demonstrated the direct synthesis of trifluoromethylated hydroxyketones from styrene derivatives:

- Reaction : Styrene derivatives undergo trifluoroethylation to form 4,4,4-trifluoro-3-hydroxy-1-phenylbutan-1-one analogs

- Yields : Moderate yields ranging from 35% to 66% depending on substituents and reaction conditions

- Characterization : Products confirmed by NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy, and HRMS

- Significance : This method allows for the introduction of the trifluoromethyl group and phenyl substituent in a single step, facilitating the synthesis of structurally related compounds.

Though these examples focus on hydroxyketones, they provide insight into potential synthetic routes to 1,1,1-trifluoro-3-phenylbutan-2-one via subsequent oxidation.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Grignard Reaction (Li metal) | Trifluoroacetic acid, bromoethane | Lithium metal, Mg chips, THF | Anhydrous, room temp to reflux | 55 | Classical method, moderate yield |

| Grignard Reaction (Na salt) | Sodium trifluoroacetate, bromoethane | Magnesium chips, 2-methyltetrahydrofuran | 40–50 °C, acid workup | 67 | Improved yield, better scalability |

| Ester Exchange Decarbonylation | 2-Methyl ethyl trifluoroacetoacetate | Anhydrous methanesulfonic acid | Anhydrous, acidic conditions | High | Industrially favorable, simple process |

| Reduction to Alcohol | 1,1,1-Trifluoro-3-phenylbutan-2-one | Lithium aluminum hydride | Anhydrous ether, inert atmosphere | High | Produces stereoisomeric alcohol mixture |

| Direct Fluoroalkylation | Styrene derivatives | Fluoroalkylating agents | Various, column chromatography purification | 35–66 | One-step introduction of trifluoromethyl and phenyl |

Summary and Research Outlook

The preparation of 1,1,1-trifluoro-3-phenylbutan-2-one is well-documented through several synthetic routes, each with advantages and limitations:

- Grignard-based methods remain foundational but require careful control of reagents and conditions.

- Ester exchange decarbonylation offers a promising industrial route with high yield and safety.

- Reduction of ketone intermediates provides access to alcohol derivatives for further chemical manipulation.

- Direct fluoroalkylation of styrene derivatives opens avenues for streamlined synthesis of related compounds.

Future research is likely to focus on optimizing these methods for higher stereoselectivity, greener chemistry approaches, and scalability for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Trifluoro-3-phenylbutan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as Grignard reagents or organolithium compounds are used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,1,1-Trifluoro-3-phenylbutan-2-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-3-phenylbutan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

1,1,1-Trifluoro-3-acetamido-4-phenylbutan-2-one

- Structure : Differs by an acetamido (-NHCOCH₃) group at the third carbon.

- Applications : Serves as a protease inhibitor in drug development due to its ability to form stable tetrahedral intermediates with enzyme active sites .

- Key Data: Molecular Formula: C₁₂H₁₂F₃NO₂ Molecular Weight: 259.23 g/mol DrugBank ID: DB07380 (experimental stage) .

4-Ethoxy-1,1,1-trifluoro-3-buten-2-one

1,1,1-Trifluoro-2-butanone

- Structure : Simpler backbone lacking the phenyl group.

- Applications : Acts as a solvent or intermediate in organic synthesis.

- Key Data: Molecular Formula: C₄H₅F₃O Molecular Weight: 126.08 g/mol CAS No.: 381-88-4 .

1,1,1-Trifluoro-4-amino-4-phenylamino-3-buten-2-one

1,1,1-Triphenylbutan-2-one

- Structure : Replaces -CF₃ with three phenyl groups.

- Applications : Studied for steric effects in asymmetric catalysis.

- Key Data :

Comparative Data Table

Key Findings

Electron-Withdrawing Effects : The -CF₃ group in 1,1,1-trifluoro derivatives enhances electrophilicity at the ketone carbonyl, making these compounds reactive toward nucleophiles (e.g., amines, alcohols) .

Steric vs. Electronic Influence : Bulkier substituents (e.g., triphenyl in ) reduce reactivity but improve stereochemical control in catalysis.

Pharmaceutical Relevance: Acetamido and amino derivatives () show promise in drug design due to their enzyme-targeting capabilities.

Q & A

Basic: What are the optimal synthetic routes for preparing 1,1,1-Trifluoro-3-phenylbutan-2-one, and what analytical methods confirm its purity and structure?

Answer:

A robust synthetic approach involves Friedel-Crafts acylation , where a trifluoroacetyl chloride reacts with a phenyl-substituted Grignard reagent (e.g., phenylmagnesium bromide) in anhydrous dichloromethane under inert conditions. Catalytic Lewis acids like AlCl₃ (10 mol%) enhance electrophilic substitution . For homologation, subsequent alkylation or ketone elongation may be required.

Analytical validation :

- ¹⁹F NMR : Distinct triplet near δ -70 ppm for the CF₃ group .

- ¹H NMR : Aromatic protons (δ 7.2–7.5 ppm) and methylene/methine signals adjacent to the ketone (δ 2.5–3.5 ppm).

- IR spectroscopy : Strong carbonyl stretch at ~1700–1750 cm⁻¹ .

- X-ray crystallography : SHELX software refines crystal structures to confirm stereoelectronic effects of the CF₃ group .

Advanced: How does the electron-withdrawing trifluoromethyl group influence the reactivity of the ketone moiety in nucleophilic addition reactions?

Answer:

The CF₃ group polarizes the carbonyl, increasing its electrophilicity and accelerating nucleophilic attacks (e.g., Grignard additions). Comparative kinetic studies with non-fluorinated analogs show a 3–5× rate enhancement due to reduced electron density at the carbonyl carbon. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal a lower LUMO energy (-1.8 eV vs. -1.2 eV for non-fluorinated analogs), facilitating nucleophile interaction . Side reactions like enolization are suppressed at low temperatures (-78°C) .

Basic: What spectroscopic techniques are most effective in distinguishing the structural features of 1,1,1-Trifluoro-3-phenylbutan-2-one from its analogs?

Answer:

Advanced: What strategies can mitigate competing side reactions (e.g., enolization) during functionalization of 1,1,1-Trifluoro-3-phenylbutan-2-one?

Answer:

- Low-temperature conditions (-50°C to -78°C) in THF/Et₂O suppress enolate formation .

- Protecting groups : Silylation (e.g., TMSCl) of the α-position blocks enolization .

- Catalytic additives : Substoichiometric Hünig’s base (DIPEA) traps acidic protons, favoring direct nucleophilic addition .

- Solvent effects : Non-polar solvents (e.g., toluene) disfavor enolate stabilization.

Basic: What are the documented biological activities of fluorinated aromatic ketones, and how does 1,1,1-Trifluoro-3-phenylbutan-2-one compare?

Answer:

Fluorinated ketones exhibit antimicrobial , anti-inflammatory , and kinase inhibitory properties due to enhanced metabolic stability and membrane permeability. For example:

Advanced: How can computational modeling predict the regioselectivity of electrophilic aromatic substitution in 1,1,1-Trifluoro-3-phenylbutan-2-one derivatives?

Answer:

Molecular Electrostatic Potential (MEP) maps generated via Gaussian09 reveal electron-deficient regions on the phenyl ring due to the CF₃ group’s inductive effect. Meta-substitution is favored (80% yield) over para (15%) in nitration reactions, aligning with Fukui function (f⁻) analysis . Experimental validation via HPLC (C18 column, 70:30 MeOH/H₂O) confirms meta-nitro product dominance .

Basic: What are the crystallization challenges for 1,1,1-Trifluoro-3-phenylbutan-2-one, and how are they resolved?

Answer:

The compound’s low melting point (45–50°C) and hygroscopicity complicate crystal growth. Strategies include:

- Slow evaporation in hexane/EtOAc (1:1) at 4°C.

- Seeding : Pre-formed microcrystals (10 µm) induce nucleation.

- Cryocrystallography : Data collection at 100 K minimizes thermal motion artifacts. SHELXL refinement achieves R-factor <5% .

Advanced: What role does 1,1,1-Trifluoro-3-phenylbutan-2-one play in asymmetric catalysis?

Answer:

As a chiral building block, it participates in Mannich reactions with enantiomeric excess (ee) >90% when using (R)-BINOL-derived catalysts. The CF₃ group stabilizes transition states via C-F···H interactions, confirmed by NMR NOE and X-ray crystallography . Kinetic resolution (krel = 4.2) is achievable with Pseudomonas fluorescens lipase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.